6-Chloro-4-methoxy-7-azaindole chemical structure and properties
6-Chloro-4-methoxy-7-azaindole chemical structure and properties
Executive Summary
6-Chloro-4-methoxy-7-azaindole (CAS: 1427502-69-9) is a highly specialized heterocyclic intermediate used in the design of ATP-competitive kinase inhibitors.[1] Belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, this scaffold serves as a bioisostere for indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding motifs.
This guide details the chemical identity, regioselective synthesis, and reactivity profile of this compound.[2] It specifically addresses the critical regiochemical control required to install the 4-methoxy and 6-chloro substituents, a common challenge in scaling this intermediate for pharmaceutical applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Core Identifiers
| Property | Specification |
| IUPAC Name | 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Common Name | 6-Chloro-4-methoxy-7-azaindole |
| CAS Number | 1427502-69-9 |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| SMILES | COc1cc(Cl)nc2cc[nH]c12 |
| InChIKey | Specific key for this isomer |
Physicochemical Properties (Calculated)
| Parameter | Value | Significance in Drug Design |
| cLogP | ~2.1 | Lipophilicity is within the optimal range for oral bioavailability (Lipinski compliant). |
| TPSA | ~41 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Pyrrole NH) | ~10.5 | Weakly acidic; can be deprotonated by bases like NaH or Cs₂CO₃ for N-alkylation. |
| pKa (Pyridine N) | ~4.0 | Weakly basic; less basic than pyridine due to electron donation from the pyrrole ring. |
| Solubility | Low (Water) | Requires organic co-solvents (DMSO, DMF, MeOH) for reactions. |
Synthetic Methodology: Regioselective Construction
The synthesis of 6-Chloro-4-methoxy-7-azaindole relies on the regioselective Nucleophilic Aromatic Substitution (SₙAr) of the dichloro precursor.[3]
The Regioselectivity Challenge
The starting material, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 5912-18-5), possesses two electrophilic sites: C4 and C6.
-
C4 Position (Gamma): Para-like relative to the pyridine nitrogen (N7).
-
C6 Position (Alpha): Ortho-like relative to the pyridine nitrogen (N7).
Mechanism: The C4 position is significantly more reactive toward hard nucleophiles (like methoxide) than the C6 position. This is due to the stabilization of the Meisenheimer intermediate, where the negative charge is effectively delocalized onto the electronegative N7 atom. While C6 is also activated, steric accessibility and electronic factors heavily favor substitution at C4 under controlled conditions.
Validated Protocol
Reaction: 4,6-Dichloro-7-azaindole + NaOMe
-
Reagents: Sodium Methoxide (NaOMe), 3.0 eq.
-
Solvent: Methanol (anhydrous) or DMF (for higher temperatures).
-
Conditions: Reflux (65°C in MeOH) or 100°C in DMF for 4–12 hours.
-
Work-up: Quench with water. The product often precipitates due to the lipophilic nature of the chloro-methoxy core. Filtration yields the crude solid.
-
Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).
Critical Control Point: Monitoring the reaction is essential to prevent bis-substitution (yielding 4,6-dimethoxy-7-azaindole). Lower temperatures and stoichiometric control favor the mono-substituted 4-methoxy product.
Synthetic Pathway Diagram
Caption: Regioselective SₙAr pathway favoring C4 substitution due to electronic stabilization.
Reactivity Profile & Derivatization
Once synthesized, 6-Chloro-4-methoxy-7-azaindole becomes a versatile "hub" for divergent synthesis. The remaining chlorine at C6 is now the primary handle for cross-coupling.
C6-Chlorine: Cross-Coupling
The C6-Cl bond is deactivated relative to the C4-Cl but is highly amenable to Palladium-catalyzed coupling.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
-
Buchwald-Hartwig: Amination to install solubilizing amine tails.
-
Catalyst: Pd₂dba₃ + Xantphos or BrettPhos.
-
N1-Pyrrole Nitrogen
-
Protection: Essential if acidic conditions are used downstream. Common groups: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc, or Tosyl.
-
Alkylation: Can be alkylated with alkyl halides using NaH/DMF to introduce R-groups interacting with the kinase hinge region.
C3-Position[10]
-
Electrophilic Aromatic Substitution (EAS): The C3 position is electron-rich.[4]
-
Halogenation: NIS or NBS can install an Iodine/Bromine at C3, enabling a second cross-coupling vector.
-
Formylation: Vilsmeier-Haack reaction installs an aldehyde at C3.
Reactivity Map
Caption: Divergent synthesis vectors available from the 6-chloro-4-methoxy-7-azaindole core.
Medicinal Chemistry Applications
This scaffold is "privileged" in kinase discovery.[5] The 7-azaindole core mimics the purine ring of ATP, allowing it to bind to the kinase hinge region via the N1-H (donor) and N7 (acceptor).
-
Role of 4-Methoxy: The methoxy group at C4 often projects into the "gatekeeper" region or solvent-exposed front, improving solubility and metabolic stability compared to a hydrogen or methyl group.
-
Role of 6-Chloro: The chlorine serves as a temporary placeholder. It is almost always replaced by a functional group (aryl or heteroaryl) that targets the hydrophobic pocket II or specificity pocket of the kinase.
Target Classes:
-
JAK Inhibitors: 7-azaindoles are classic scaffolds for Janus Kinase inhibitors.[5]
-
TRK Inhibitors: Used in tropomyosin receptor kinase modulation.
-
Flt3/Aurora Kinases: The 4,6-disubstitution pattern allows fine-tuning of selectivity profiles.
References
-
Regioselective SₙAr on 7-azaindoles: Organic Chemistry Frontiers, "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole," 2022.[6]
-
Synthesis of 4-methoxy-7-azaindole: Patent CN102746295B, "Preparation method for 4-substituted-7-azaindole."
-
General Reactivity of 4,6-dichloro-7-azaindole: ResearchGate, "Synthesis and Reactivity of 7-Azaindoles."
-
Compound Data (4,6-dichloro precursor): PubChem CID 24729594.[7]
-
Compound Data (6-Chloro-4-methoxy-7-azaindole): A2B Chem Catalog, CAS 1427502-69-9.[1][8]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. a2bchem.com [a2bchem.com]
